molecular formula C21H13FO4S B11403193 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate

Cat. No.: B11403193
M. Wt: 380.4 g/mol
InChI Key: OGFJDHZDKXHKHD-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate is a complex organic compound that features a benzoxathiol ring system substituted with a 4-methylphenyl group and a 2-fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate typically involves multi-step organic reactions

    Preparation of Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of 2-Fluorobenzoate Ester: The esterification of the benzoxathiol intermediate with 2-fluorobenzoic acid or its derivatives under dehydrating conditions completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the benzoxathiol ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: A simpler ester with similar functional groups.

    Methyl 4-amino-2-fluorobenzoate: Another fluorinated benzoate ester with an amino group.

Uniqueness

7-(4-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-fluorobenzoate is unique due to its benzoxathiol core and the combination of a 4-methylphenyl group with a 2-fluorobenzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H13FO4S

Molecular Weight

380.4 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-fluorobenzoate

InChI

InChI=1S/C21H13FO4S/c1-12-6-8-13(9-7-12)16-10-14(11-18-19(16)26-21(24)27-18)25-20(23)15-4-2-3-5-17(15)22/h2-11H,1H3

InChI Key

OGFJDHZDKXHKHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4F)SC(=O)O3

Origin of Product

United States

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